4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features multiple functional groups, including benzothiazole and piperazine moieties. This compound is classified as a benzothiazole derivative, known for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The synthesis of 4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves several steps that can vary based on the specific synthetic route chosen. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring.
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole is characterized by:
Property | Value |
---|---|
Molecular Formula | C19H22N4O2S |
Molecular Weight | 370.5 g/mol |
InChI | InChI=1S/C19H22N4O2S/c1... |
SMILES | CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
This compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets:
This mechanism underlies its potential therapeutic applications, particularly in oncology and infectious diseases.
The scientific applications of 4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0